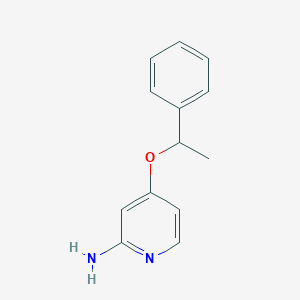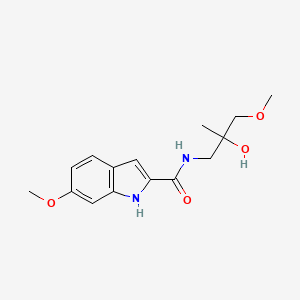
4-(1-Phenylethoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenylethoxy)pyridin-2-amine, also known as PEP, is a novel compound that has gained attention in the field of scientific research. PEP is a member of the pyridine class of compounds and has been shown to have potential therapeutic applications in various fields, including neuroscience and oncology. In
Wissenschaftliche Forschungsanwendungen
Copper(I) Complexes Synthesis
4-(1-Phenylethoxy)pyridin-2-amine is utilized in the synthesis of novel copper(I) complexes. These complexes are characterized using spectral methods, revealing unique properties and structures. This includes the formation of distorted tetrahedral coordination polyhedrons around the copper(I) center and observable quasireversible redox behaviors (Dehghanpour et al., 2007).
Reaction Mechanism Studies
The compound is also involved in studies examining reaction mechanisms. For instance, its 1-oxides react with acetylating agents, revealing insights into rate-determining steps and molecular rearrangements in water and aprotic solvents (Deady & Stanborough, 1982).
Microwave Irradiation Reactions
In the field of microwave irradiation chemistry, this compound plays a role in forming imidazo[1,2-a]pyridin-2-one derivatives. These derivatives are synthesized efficiently, showcasing the compound's utility in innovative chemical synthesis methodologies (Tu et al., 2007).
Electrochemical and Spectral Studies
This compound contributes to the study of electrochemical and spectral properties of materials. For example, it's used in the synthesis of linear, alternating polymers, which are then analyzed for their electrochemical oxidation properties and radical cation formations (Cervantes et al., 2015).
Redox-Active Coordination Framework
This compound is instrumental in creating redox-active coordination frameworks. These frameworks demonstrate potential for the development of multifunctional materials with significant electrochemical properties (Hua, Turner & D’Alessandro, 2013).
Redox-Neutral Annulations
The compound is also pivotal in redox-neutral annulations, showcasing its role in dual C–H bond functionalization. This highlights its importance in complex molecular scaffold diversification (Zhu & Seidel, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyridine-containing compounds have been known to exhibit a wide range of medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells .
Biochemische Analyse
Biochemical Properties
It is known that pyridine-containing compounds, like 4-(1-Phenylethoxy)pyridin-2-amine, have been used in medicinal applications due to their interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
In 2018, novel 2-amino-4-(1-phenylethoxy) pyridine derivatives were synthesized as possible ROS1 inhibitors . Anti-proliferative effects against ROS1-addicted HCC78 cell lines were demonstrated by the tested compounds .
Molecular Mechanism
It is known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells .
Eigenschaften
IUPAC Name |
4-(1-phenylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFKZTLVUHHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)
![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)



![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
